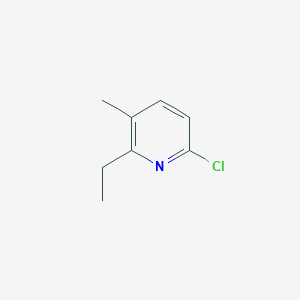

6-Chloro-2-ethyl-3-methylpyridine

Description

De Novo Synthesis Approaches to the Pyridine (B92270) Core

De novo strategies involve the formation of the pyridine ring itself through cyclization and condensation reactions.

Cyclization reactions are a cornerstone of pyridine synthesis, forming the heterocyclic ring from open-chain precursors. One of the most well-known methods is the Hantzsch pyridine synthesis , a multi-component reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is then oxidized to the aromatic pyridine. wikipedia.orgyoutube.com While classic Hantzsch synthesis can have drawbacks like harsh conditions and low yields, modern variations have been developed to improve efficiency. wikipedia.org

Another approach is the Bohlmann-Rahtz pyridine synthesis , which provides direct access to the aromatic pyridine ring by the condensation of enamines with alkynones, followed by an elimination of small molecules. acsgcipr.org This method is valuable for creating a wide array of functionalized pyridines. acsgcipr.org Additionally, [3+3] annulation strategies, reacting β-enaminonitriles with β,β-dichloromethyl peroxides, offer a metal-free route to polysubstituted pyridines under mild conditions. researchgate.net

Multi-component reactions (MCRs) are highly efficient for building complex molecules like substituted pyridines in a single step from simple starting materials. acsgcipr.orgthieme-connect.com These reactions often proceed through a series of Michael and aldol-type reactions to construct the carbon skeleton before the final ring closure. acsgcipr.org

A notable example is the Chichibabin pyridine synthesis , which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org Although it can suffer from low yields, the inexpensive nature of the starting materials makes it a viable industrial route. wikipedia.org For instance, unsubstituted pyridine can be produced from formaldehyde (B43269) and acetaldehyde. wikipedia.org

More contemporary MCRs offer improved yields and milder conditions. For example, a one-pot, four-component reaction of 1,3-dicarbonyls, aromatic aldehydes, malononitrile, and alcohols, catalyzed by a base, can produce polysubstituted pyridines in good to excellent yields. thieme-connect.com The proposed mechanism involves a Knoevenagel condensation followed by a Michael-type addition, tautomerization, and subsequent cyclization and oxidation. thieme-connect.com

| Reaction Type | Key Features | Common Starting Materials | Typical Products |

| Hantzsch Synthesis | Multi-component, forms dihydropyridine (B1217469) intermediate | Aldehyde, β-keto ester, ammonia/ammonium acetate | Substituted pyridines |

| Bohlmann-Rahtz Synthesis | Direct formation of aromatic pyridine | Enamines, alkynones | Functionalized pyridines |

| Chichibabin Synthesis | Condensation with ammonia derivatives | Aldehydes, ketones, α,β-unsaturated carbonyls | Pyridines (often with low yields) |

| Modern MCRs | One-pot, high efficiency, mild conditions | 1,3-dicarbonyls, aldehydes, malononitrile, alcohols | Polysubstituted pyridines |

Functionalization Strategies on Pre-formed Pyridine Derivatives

An alternative to de novo synthesis is the modification of an already formed pyridine ring. This involves the selective introduction of the necessary chloro, ethyl, and methyl groups.

Introducing a chlorine atom at a specific position on the pyridine ring is a critical step. Direct halogenation of pyridine can be challenging due to the electron-deficient nature of the ring, often leading to mixtures of isomers. nih.gov

One effective strategy is the halogenation of pyridine N-oxides . The N-oxide activates the pyridine ring towards electrophilic substitution, and subsequent deoxygenation yields the desired halopyridine. acs.org This method provides practical access to various 2-halo-substituted pyridines. acs.org

Another innovative approach involves a temporary ring-opening of the pyridine to form a Zincke imine intermediate . chemrxiv.orgchemrxiv.org This acyclic intermediate undergoes highly regioselective halogenation at the position corresponding to C-3 of the original pyridine, followed by ring-closure to yield the 3-halopyridine. chemrxiv.orgnih.gov This method is notable for its ability to functionalize complex molecules in the later stages of a synthesis. chemrxiv.orgnih.gov

For activated pyridines, such as those bearing amino, hydroxy, or methoxy (B1213986) groups, N-bromosuccinimide (NBS) can be used for regioselective bromination, with reactivity and selectivity dependent on the substituent and its position. researchgate.net

| Method | Intermediate | Selectivity | Key Advantages |

| Halogenation of Pyridine N-Oxide | Pyridine N-oxide | High for 2-position | Practical for 2-halopyridines |

| Zincke Imine Halogenation | Zincke imine (acyclic) | High for 3-position | Applicable to late-stage functionalization |

| Halogenation of Activated Pyridines | Activated pyridine (e.g., aminopyridine) | Dependent on activating group | Mild conditions for specific substrates |

Introducing ethyl and methyl groups onto the pyridine ring can be achieved through various alkylation and cross-coupling reactions. Friedel-Crafts type alkylations are generally not effective on the electron-deficient pyridine ring unless it contains electron-donating substituents. youtube.com

Minisci-type reactions offer a powerful method for the direct alkylation of pyridines using alkyl radicals. nih.gov To control the regioselectivity, particularly for C-4 alkylation, a blocking group can be employed. nih.gov This strategy allows for the efficient and scalable synthesis of C-4 alkylated pyridines. nih.gov

Cross-coupling reactions , such as the Suzuki coupling, provide a versatile means to introduce alkyl groups. For example, a B-alkyl Suzuki cross-coupling of 2-pyridyl ammonium salts with organoboranes can furnish functionalized 2-alkylpyridines. organic-chemistry.org Nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides is another effective method for introducing alkyl groups, including those with all-carbon quaternary centers. organic-chemistry.org

The synthesis of 5-ethyl-2-methylpyridine (B142974) has been achieved by heating paraldehyde (B1678423) and aqueous ammonium hydroxide (B78521) in the presence of ammonium acetate. orgsyn.org

Catalytic Approaches in 6-Chloro-2-ethyl-3-methylpyridine Synthesis

Catalysis plays a crucial role in modern pyridine synthesis, offering milder reaction conditions and improved efficiency. acsgcipr.orgacsgcipr.org Metal catalysts are widely used in various stages, from the formation of the pyridine ring to its functionalization. acsgcipr.org

Metal-catalyzed cycloadditions , such as the [2+2+2] cycloaddition of alkynes and nitriles, provide a convergent and atom-efficient route to pyridine rings. acsgcipr.org Catalysts based on rhodium and iron have been employed for the synthesis of pyridines from simple precursors like aldehydes and alkynes. acsgcipr.org

In the context of functionalization, copper catalysis in combination with an activator like lithium fluoride (B91410) or magnesium chloride facilitates the transformation of heterocyclic N-oxides to 2-alkyl-substituted N-heterocycles. organic-chemistry.org Boron trifluoride has also been shown to be an efficient catalyst for certain cyclization reactions. thieme-connect.de

A process for synthesizing 3-methyl-pyridine from formaldehyde, paraldehyde, ammonia, and acetic acid under specific temperature and pressure conditions has also been patented. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-ethyl-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-3-7-6(2)4-5-8(9)10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCVXGVYRUXDCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290078 | |

| Record name | Pyridine, 6-chloro-2-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330756-36-9 | |

| Record name | Pyridine, 6-chloro-2-ethyl-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330756-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 6-chloro-2-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 2 Ethyl 3 Methylpyridine and Its Precursors

Catalytic Approaches in 6-Chloro-2-ethyl-3-methylpyridine Synthesis

Transition Metal-Catalyzed Methods (e.g., Suzuki-Miyaura Coupling, Negishi Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of substituted pyridines.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.com This reaction is known for its mild reaction conditions and high functional group tolerance. In the context of synthesizing precursors for this compound, one could envision the coupling of a 2-chloropyridine (B119429) derivative with an ethylboronic acid or its ester to introduce the ethyl group. Research has shown the successful Suzuki-Miyaura coupling of polychlorinated pyridines with alkyl boronic pinacol (B44631) esters. nih.gov For example, 2,6-dichloropyridine (B45657) can be exhaustively alkylated with heptyl boronic pinacol ester in the presence of a palladium acetate (B1210297) catalyst and a bulky phosphine (B1218219) ligand. nih.gov While not a direct synthesis of the target molecule, this demonstrates the feasibility of introducing alkyl chains onto a chlorinated pyridine (B92270) ring. A general method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has also been developed, addressing the challenges often encountered with these substrates. nih.gov

The Negishi coupling reaction utilizes an organozinc reagent and an organic halide, typically catalyzed by a palladium or nickel complex. wikipedia.org This reaction is particularly useful for its ability to form C(sp²)-C(sp³) bonds, making it suitable for introducing alkyl groups onto an aromatic ring. The Negishi coupling has been successfully applied to the synthesis of various substituted pyridines. For instance, unsymmetrical 2,2'-bipyridines have been synthesized from 2-bromopyridine (B144113) using a palladium catalyst. wikipedia.org More relevant to the target molecule, Negishi couplings of secondary alkylzinc halides with aryl/heteroaryl halides have been achieved with high efficiency using a Pd-PEPPSI-IPent catalyst, which minimizes side reactions like β-hydride elimination. rsc.org This suggests that an ethylzinc (B8376479) reagent could be coupled with a suitable chloro-methyl-pyridine to construct the desired carbon skeleton. The reaction generally shows good tolerance to various functional groups. orgsyn.org

Table 1: Examples of Transition Metal-Catalyzed Reactions Relevant to Substituted Pyridine Synthesis

| Coupling Reaction | Reactants | Catalyst/Ligand | Product | Key Findings | Reference |

| Suzuki-Miyaura | 2,6-Dichloropyridine, Heptyl boronic pinacol ester | Pd(OAc)₂, Ad₂PⁿBu | 2,6-Diheptylpyridine | Exhaustive alkylation of polychlorinated pyridines is possible. | nih.gov |

| Suzuki-Miyaura | 2-Bromopyridine, Arylboronic acid | Pd₂(dba)₃, Ligand 1 | 2-Arylpyridine | Efficient coupling of 2-pyridyl nucleophiles. | nih.gov |

| Negishi | 2-Bromopyridine, Organozinc reagent | Pd(PPh₃)₄ | Unsymmetrical 2,2'-Bipyridine | Classic example of Negishi coupling on a pyridine system. | wikipedia.org |

| Negishi | Secondary alkylzinc halide, Aryl/heteroaryl halide | Pd-PEPPSI-IPent | Alkylated aryl/heteroaryl | Highly efficient for coupling secondary alkyl groups with minimal side reactions. | rsc.org |

Organocatalytic and Biocatalytic Strategies

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering improved stereoselectivity and milder reaction conditions.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While specific organocatalytic methods for the synthesis of this compound are not extensively documented, the field offers significant potential. For example, organocatalytic asymmetric cycloadditions of 3-vinylindoles have been used to synthesize complex chiral heterocycles. mdpi.com This highlights the potential of organocatalysis in constructing complex molecular architectures. An efficient synthesis of (2S,3R)-3-hydroxy-3-methylproline, a component of polyoxypeptins, was achieved using an intramolecular asymmetric aldol (B89426) reaction catalyzed by the product itself, showcasing the power of proline-based organocatalysts. researchgate.net Such strategies could potentially be adapted for the asymmetric synthesis of functionalized pyridine precursors.

Biocatalysis employs enzymes or whole microorganisms to perform chemical reactions. This approach is highly valued for its sustainability and high selectivity. While a direct biocatalytic route to this compound is not established, related transformations have been reported. For instance, a biocatalytic platform has been developed for the synthesis of enantiopure propargylic alcohols and amines using a cascade of enzymes. nih.gov Engineered proline hydroxylase biocatalysts have also been developed for the specific hydroxylation of chemical compounds. google.com These examples demonstrate the potential of biocatalysis to introduce specific functional groups with high stereocontrol, a valuable asset in the synthesis of complex molecules.

Table 2: Potential Organocatalytic and Biocatalytic Approaches for Pyridine Synthesis

| Catalytic Strategy | Catalyst Type | Potential Application | Key Advantage | Relevant Example | Reference |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric cycloadditions | High enantioselectivity | Synthesis of indole-containing chroman derivatives | mdpi.com |

| Organocatalysis | Proline and its derivatives | Asymmetric aldol reactions | Metal-free, stereocontrol | Synthesis of (2S,3R)-3-hydroxy-3-methylproline | researchgate.net |

| Biocatalysis | Enzymes (e.g., peroxygenase, alcohol dehydrogenase) | Deracemization of alcohols | High enantiopurity, mild conditions | Synthesis of enantiopure propargylic alcohols | nih.gov |

| Biocatalysis | Engineered Hydroxylases | Regioselective hydroxylation | High regioselectivity | Synthesis of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid | google.com |

Green Chemistry Principles and Sustainable Routes in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of pyridine synthesis, this translates to the use of less hazardous reagents, milder reaction conditions, and more efficient catalytic systems.

Several green approaches to pyridine synthesis have been explored. The use of multicomponent reactions , where multiple starting materials react in a single step to form a complex product, is a key green strategy as it reduces the number of synthetic steps and waste generation. Sustainable synthesis of 2,4,6-trisubstituted pyridines has been achieved using a multicomponent reaction catalyzed by a surface-modified PET@UiO-66 vial, which is a robust and reusable catalyst. acs.org

The development of green catalysts is another important aspect. A modified synthesis of a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, highlights several green chemistry principles. orientjchem.org This synthesis utilizes a catalytic quantity of RuCl₃ with oxygen for N-oxidation, a one-pot synthesis for a key intermediate, and trichloroisocyanuric acid for chlorination, which is safer to handle than chlorine gas. orientjchem.org

The use of alternative energy sources, such as microwave irradiation , can also contribute to greener synthetic routes by reducing reaction times and often improving yields. While not specifically documented for the target molecule, microwave-assisted organic synthesis is a well-established green technique for a wide range of heterocyclic compounds.

Table 3: Green Chemistry Approaches in Pyridine Synthesis

| Green Chemistry Principle | Method/Reagent | Application | Advantage | Reference |

| Use of Catalysis | Surface-modified PET@UiO-66 vial | Multicomponent synthesis of trisubstituted pyridines | Reusable and robust catalyst | acs.org |

| Use of Safer Reagents | Trichloroisocyanuric acid | Allylic chlorination | Safer alternative to chlorine gas | orientjchem.org |

| Atom Economy | One-pot synthesis | Synthesis of 2,3-dimethyl-4-(methylthio)pyridine-N-oxide | Reduces waste and purification steps | orientjchem.org |

| Energy Efficiency | Microwave irradiation | General pyridine synthesis | Reduced reaction times, often improved yields | General Knowledge |

Reactivity and Mechanistic Investigations of 6 Chloro 2 Ethyl 3 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution on the pyridine ring of 6-chloro-2-ethyl-3-methylpyridine involves the displacement of the chloro group by a nucleophile. This class of reactions is pivotal for introducing a variety of functional groups onto the pyridine core. youtube.commasterorganicchemistry.com

Regioselectivity and Kinetics of Halogen Displacement

The position of the ethyl and methyl groups on the pyridine ring influences the regioselectivity of nucleophilic attack. In 3-substituted 2,6-dichloropyridines, the position of the substituent at the 3-position can direct the incoming nucleophile to either the 2- or 6-position. researchgate.net For instance, bulky substituents at the 3-position tend to favor substitution at the 6-position. researchgate.net The kinetics of halogen displacement in SNAr reactions are often characterized by a two-step addition-elimination mechanism. nih.gov The first step, the addition of the nucleophile to form a negatively charged Meisenheimer complex, is typically the rate-determining step. libretexts.org However, in some cases, such as the reaction of 2-substituted N-methylpyridinium ions with piperidine, the deprotonation of the intermediate can be rate-controlling. nih.gov The reactivity order of the leaving group is often F > Cl ≈ Br > I, which is considered evidence for a rate-controlling nucleophilic addition. nih.gov

Influence of Nucleophile Structure and Reaction Conditions on SNAr Efficiency

The efficiency of SNAr reactions is significantly impacted by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles generally lead to faster reaction rates. The structure of the nucleophile, including its steric bulk, can also affect the regioselectivity of the reaction.

Reaction conditions such as solvent, temperature, and the presence of a base play a crucial role. Solvents capable of stabilizing the charged intermediate can accelerate the reaction. For example, the regioselectivity in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) can be switched by changing the solvent from dichloromethane (B109758) to DMSO. researchgate.net

Detailed Mechanistic Pathways of SNAr Transformations

The generally accepted mechanism for SNAr reactions proceeds through two steps:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate. masterorganicchemistry.comlibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the chloride ion. youtube.com

This addition-elimination pathway is distinct from SN1 and SN2 reactions observed in alkyl halides. libretexts.org

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in these transformations. mdpi.com

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide. wikipedia.orglibretexts.org In the context of this compound, this reaction would involve the coupling of the pyridine with a suitable boronic acid or ester to form a new C-C bond at the 6-position.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are coupled, and the palladium(0) catalyst is regenerated.

The reaction is typically carried out in the presence of a base and can be performed in a variety of solvents, including aqueous systems. wikipedia.org The choice of ligands on the palladium catalyst is critical for the reaction's success. mdpi.com

A study on the Suzuki-Miyaura reactions of 2,6-dichloropyridines with alkyl boronic pinacol (B44631) esters demonstrated that the use of a bulky phosphine (B1218219) ligand (Ad2PnBu) in combination with lithium tert-butoxide (LiOtBu) as a base facilitated the exhaustive alkylation of the pyridine ring. nih.gov

Table 1: Selected Examples of Suzuki-Miyaura Coupling with Chloro-pyridines

| Chloro-pyridine Substrate | Boronic Ester | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine (B45657) | Heptyl boronic pinacol ester | Pd(OAc)2 / Ad2PnBu / LiOtBu | 2,6-Diheptylpyridine | 94 | nih.gov |

| 2-Alkoxy-6-chloropyridine | Alkyl boronic ester | Not specified | 6-Alkylpyridin-2-one | Not specified | nih.gov |

Sonogashira, Stille, and Negishi Coupling Studies

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This method could be used to introduce an alkynyl group at the 6-position of the pyridine ring. Copper-free Sonogashira protocols have also been developed. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. libretexts.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide, also catalyzed by palladium or nickel. wikipedia.orgorgsyn.org Organozinc reagents are more reactive than organoboranes and organostannanes, often leading to faster reactions. wikipedia.org However, they are also more sensitive to moisture and air. wikipedia.org The Negishi coupling is a powerful tool for the synthesis of bipyridines and other heterocyclic compounds. orgsyn.org

The reactivity of the halide in these cross-coupling reactions generally follows the order I > Br > Cl, meaning that chloro-substituted pyridines are often less reactive than their bromo or iodo counterparts. wikipedia.org

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The chlorine atom at the 2-position of this compound makes it a suitable substrate for cross-coupling reactions, particularly those forming carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for synthesizing aryl amines from aryl halides. wikipedia.orglibretexts.org The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product. libretexts.org

The reactivity of chloropyridines in such couplings can be influenced by the electronic nature of other substituents on the ring. For instance, in the related system of 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination of the more reactive aryl bromide can be achieved in the presence of the heteroaryl chloride, highlighting the potential for controlled, stepwise functionalization. nih.gov This suggests that the chloro group in this compound can be selectively targeted for amination under specific catalytic conditions.

Beyond the well-established palladium catalysis, nickel-catalyzed cross-electrophile couplings have emerged as a viable method for the alkylation of 2-chloropyridines, which can be considered a form of C-N bond formation when an amine-containing alkyl halide is used. nih.gov These reactions often employ different ligand systems compared to their palladium counterparts.

The following table summarizes representative conditions for C-N coupling reactions involving chloropyridine substrates.

| Catalyst System | Ligand | Base | Solvent | Reactants | Product | Yield (%) | Ref |

| [Pd₂(dba)₃] | (±)-BINAP | NaOBut | Toluene | 2-bromo-6-methyl pyridine, (+/-)-trans-1,2-diaminocyclohexane | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | chemspider.com |

| NiBr₂·3H₂O | Bathophenanthroline | - | DMF | 2-chloropyridines, Alkyl bromides | 2-Alkylpyridines | 27-65 | nih.gov |

| Pd(OAc)₂ | BrettPhos | LiHMDS | Toluene | Aryl Halides, Primary Amines | Aryl Amines | High | libretexts.org |

This table presents data from various sources to illustrate typical reaction conditions and may not represent reactions performed directly on this compound.

Ligand Design and Catalyst Optimization for Enhanced Reactivity

Initially, simple phosphine ligands were used, but these often required harsh reaction conditions. The development of bidentate phosphine ligands like BINAP and DPPF was a significant breakthrough, allowing for the reliable coupling of primary amines and expanding the substrate scope to include aryl iodides and triflates. wikipedia.orgchemspider.com More recently, sterically hindered, electron-rich alkyl- and aryl-phosphine ligands, such as BrettPhos, have been designed. libretexts.org These ligands facilitate the oxidative addition and reductive elimination steps in the catalytic cycle, enabling the coupling of a wider range of amines and aryl chlorides under milder conditions.

Catalyst optimization also involves the careful selection of the palladium precursor, base, and solvent. For instance, achieving selective amination at a less reactive position, such as the C2-chloride in the presence of a more reactive C6-bromide in quinoline (B57606) systems, requires meticulous optimization of the ligand, base, and temperature. nih.gov The choice of base is crucial, as it must be strong enough to deprotonate the amine without causing undesirable side reactions. libretexts.org Similarly, the solvent can influence the solubility and reactivity of the catalytic species. libretexts.org

The electronic properties of substituents on the pyridine ring itself can also impact reactivity, influencing the design of the catalytic system. For example, studies on pyridine-based pincer ligands have shown that electron-withdrawing groups on the pyridine ring can make metalation more challenging, necessitating adjustments to the reaction conditions. nih.gov

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

The pyridine ring is generally considered electron-deficient compared to benzene (B151609), primarily due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqnumberanalytics.com This deactivation makes electrophilic aromatic substitution (EAS) on the pyridine ring significantly more challenging than on benzene, often requiring harsh reaction conditions. uoanbar.edu.iqyoutube.com Furthermore, under the acidic conditions typically employed for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring towards attack by an electrophile. uoanbar.edu.iq

When EAS does occur, substitution is directed to the 3-position (meta to the nitrogen atom). uoanbar.edu.iq This is because the carbocation intermediates resulting from attack at the 2- or 4-positions would place a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. uoanbar.edu.iq The alkyl groups (ethyl and methyl) on this compound are activating, ortho-, para-directing groups, while the chloro group is a deactivating, ortho-, para-director. The combined electronic effects of these substituents, along with the inherent deactivation by the pyridine nitrogen, will influence the regioselectivity and feasibility of EAS reactions.

Nitration and Sulfonation Studies

Nitration and sulfonation are classic examples of electrophilic aromatic substitution. Consistent with the deactivated nature of the pyridine ring, these reactions require very vigorous conditions. uoanbar.edu.iqlumenlearning.com For instance, the nitration of unsubstituted pyridine often necessitates the use of fuming sulfuric acid (oleum) and concentrated nitric acid at high temperatures. youtube.com

While specific studies on the nitration and sulfonation of this compound are not widely reported, related transformations provide insight. The successful nitration of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) using concentrated sulfuric and nitric acids demonstrates that nitration is possible on a chloro-substituted heterocyclic ring. mdpi.com The existence of compounds like 6-Chloro-2-methoxy-3-nitropyridine further confirms that nitration can be achieved on substituted chloropyridines. bldpharm.com Given the directing effects of the substituents on this compound, any potential nitration or sulfonation would likely occur at the 5-position, which is meta to the nitrogen and influenced by the ortho, para-directing alkyl groups.

| Reaction | Reagents | Conditions | Product Position | Ref |

| Sulfonation | H₂SO₄ | 300°C | meta-substitution | youtube.com |

| Nitration | HNO₃, H₂SO₄ | High Temperature | meta-substitution | youtube.com |

| Nitration | HNO₃ 68%, H₂SO₄ | 0°C → RT | 3-nitro | mdpi.com |

This table shows general conditions for the nitration and sulfonation of pyridine and related heterocycles.

Investigations into Halogenation Pathways

Introducing another halogen onto the this compound ring via electrophilic aromatic substitution also presents challenges due to the deactivated nature of the pyridine ring. uoanbar.edu.iq The mechanism for electrophilic halogenation typically involves the activation of the halogen with a Lewis acid catalyst to generate a potent electrophile. masterorganicchemistry.com

The feasibility of further halogenating the this compound scaffold is confirmed by the commercial availability of related compounds. For example, 6-Chloro-2-iodo-3-methylpyridine is a known compound, indicating that iodination of the parent molecule is a viable transformation. sigmaaldrich.com Similarly, the existence of 6-Chloro-3-fluoro-2-methylpyridine suggests that fluorination can also be achieved, though this may proceed through different mechanisms than direct electrophilic attack. nih.gov The position of the incoming halogen would be determined by the interplay of the directing effects of the existing substituents and the inherent reactivity of the pyridine ring.

| Starting Material | Halogenating Agent | Product | Ref |

| 6-Chloro-3-methylpyridine (hypothetical) | I₂ / Oxidant | 6-Chloro-2-iodo-3-methylpyridine | sigmaaldrich.com |

| 6-Chloro-2-methylpyridine (hypothetical) | Fluorinating Agent | 6-Chloro-3-fluoro-2-methylpyridine | nih.gov |

| Benzene | Br₂, FeBr₃ | Bromobenzene | masterorganicchemistry.com |

This table illustrates potential halogenation pathways based on known, related compounds.

Reactions Involving Alkyl Side Chains

The ethyl and methyl groups attached to the pyridine ring of this compound are also sites of potential chemical transformation. Their reactivity is influenced by their position on the heterocyclic ring.

Oxidative and Reductive Transformations of Ethyl and Methyl Groups

Alkyl groups attached to an aromatic or heteroaromatic ring can undergo oxidation, provided they have at least one hydrogen atom on the carbon directly attached to the ring (a benzylic-type hydrogen). libretexts.orglumenlearning.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize these alkyl groups to carboxylic acids. lumenlearning.com In the case of this compound, both the ethyl and methyl groups possess the requisite hydrogens and could potentially be oxidized. Studies on the oxidation of 2-methyl-5-ethylpyridine have shown that the methyl group can be more susceptible to oxidation than the ethyl group under certain catalytic conditions. researchgate.net This suggests the potential for selective oxidation of the methyl group in this compound to a carboxylic acid.

Free-radical halogenation can also occur at the benzylic-type positions of the alkyl side chains using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. orgoreview.com The resulting halogenated side chains can then serve as handles for further synthetic modifications.

Alpha-Proton Reactivity and Anionic Chemistry at Alkyl Substituents

The protons on the carbon atoms adjacent to the pyridine ring (alpha-protons) in the ethyl and methyl substituents of this compound exhibit a degree of acidity that allows for deprotonation under suitable basic conditions. This reactivity is a hallmark of alkylpyridines, where the electron-withdrawing nature of the pyridine ring stabilizes the resulting carbanion.

The treatment of 2-alkylpyridines with strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA), is a common method to generate the corresponding lithiated species. In the case of this compound, the presence of the chloro substituent at position 6 and the two alkyl groups at positions 2 and 3 introduces complexity in predicting the site of deprotonation.

Studies on the lithiation of 2-chloropyridine (B119429) have shown that the reaction's outcome is highly dependent on the base and reaction conditions. While LDA tends to promote metalation at the C-3 position due to a directing effect of the chlorine atom, the use of a superbase like BuLi−Me2N(CH2)2OLi (BuLi−LiDMAE) can lead to an unusual regioselective lithiation at the C-6 position. acs.orgacs.orgnih.gov For this compound, deprotonation is expected to occur at the alpha-position of the ethyl or methyl group, as the resulting anion is stabilized by resonance with the pyridine ring.

The interaction of 2-methylpyridine (B31789) with n-butyl-lithium has been shown to result in both nucleophilic addition to the ring and metalation of the methyl group, with the latter being the predominant pathway. nih.gov The resulting anionic species are powerful nucleophiles and can react with a variety of electrophiles, allowing for the further functionalization of the alkyl side chains.

| Reagent | Expected Product(s) from Reaction with this compound | Notes |

| n-Butyllithium (n-BuLi) | 6-Chloro-2-(1-lithioethyl)-3-methylpyridine and/or 6-Chloro-2-ethyl-3-(lithiomethyl)pyridine | Deprotonation at the alpha-position of the alkyl groups is expected. The relative ratio of the two products would depend on kinetic and thermodynamic factors. |

| Lithium diisopropylamide (LDA) | 6-Chloro-2-(1-lithioethyl)-3-methylpyridine and/or 6-Chloro-2-ethyl-3-(lithiomethyl)pyridine | LDA is a sterically hindered, non-nucleophilic base that is effective for the deprotonation of acidic C-H bonds. |

| Subsequent reaction with an electrophile (e.g., an aldehyde or ketone) | Functionalized derivatives at the alkyl side chain(s) | The lithiated intermediates can be trapped with various electrophiles to introduce new functional groups. mdpi.com |

The anionic chemistry of this compound is a fertile ground for synthetic transformations, providing a route to more complex pyridine derivatives. The competition between deprotonation at the ethyl and methyl groups, as well as potential ring metalation, makes this an area where precise control of reaction conditions is crucial for achieving desired selectivity.

Rearrangement Reactions and Fragmentation Pathways of this compound

Substituted pyridines can undergo various rearrangement reactions under thermal, photochemical, or mass spectrometric conditions. These transformations often involve the migration of substituents or cleavage of the pyridine ring.

Rearrangement Reactions:

While specific rearrangement reactions for this compound are not extensively documented in the literature, analogous transformations in similar systems provide insight into its potential reactivity. Anionic rearrangements, such as the Stevens or Wittig rearrangements, could be envisaged if a suitable carbanion is generated alpha to a heteroatom within a substituent. bldpharm.com However, for this compound, the most probable rearrangements would involve the pyridine ring itself or the alkyl substituents under specific stimuli.

Thermal and photochemical reactions can induce significant structural changes in organic molecules. youtube.comresearchgate.netyoutube.com For instance, photochemical [2+2] cycloadditions are known to occur in certain pyridine derivatives. researchgate.net The presence of the chlorine atom and alkyl groups on the pyridine ring of this compound will influence the energy landscape of such potential rearrangements.

Fragmentation Pathways:

Mass spectrometry is a powerful tool for elucidating the structure of molecules through the analysis of their fragmentation patterns upon ionization. nist.govmdpi.com For this compound, electron impact (EI) mass spectrometry would likely lead to a series of characteristic fragment ions.

The initial step would be the formation of the molecular ion, [C8H10ClN]+•. Subsequent fragmentation would be driven by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for alkylpyridines include:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the pyridine ring is a common fragmentation pathway for alkylpyridines. For this compound, this would involve the loss of a methyl radical from the ethyl group to form a stable pyridinium ion.

Benzylic-type Cleavage: The bond beta to the pyridine ring can also cleave, leading to the formation of a stable tropylium-like ion if the charge is delocalized within the ring.

Loss of Chlorine: The chlorine atom can be lost as a radical or as HCl, leading to significant peaks in the mass spectrum.

Ring Cleavage: At higher energies, the pyridine ring itself can fragment, leading to smaller charged species.

Based on these general principles, a plausible fragmentation table for this compound can be proposed:

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Plausible Fragmentation Pathway |

| 155/157 | [C8H10ClN]+• | Molecular ion (showing isotopic pattern for chlorine) |

| 140/142 | [C7H7ClN]+• | Loss of a methyl radical (CH3•) from the ethyl group (alpha-cleavage) |

| 120 | [C8H10N]+ | Loss of a chlorine radical (Cl•) |

| 119 | [C8H9N]+• | Loss of HCl |

| 91 | [C6H5N]+• | Loss of the ethyl and chloro groups |

It is important to note that this table represents a theoretical prediction based on established fragmentation mechanisms of similar compounds. The actual mass spectrum of this compound would provide definitive evidence for its fragmentation pathways.

Advanced Structural Elucidation and Conformational Analysis of 6 Chloro 2 Ethyl 3 Methylpyridine Derivatives

Conformational Isomerism and Dynamic Behavior Analysis

The presence of an ethyl group at the 2-position and a methyl group at the 3-position of the pyridine (B92270) ring introduces the possibility of conformational isomerism. The rotation around the single bond connecting the ethyl group to the pyridine ring can lead to different spatial arrangements of the atoms, known as conformers. These conformers can have different energy levels, and the molecule may dynamically interconvert between them.

The study of this dynamic behavior often involves computational modeling and spectroscopic techniques. Theoretical calculations can predict the relative energies of different conformers and the energy barriers to rotation. Experimental techniques, such as variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy, can provide evidence for the existence of different conformers and measure the rates of their interconversion. While specific studies on the conformational analysis of 6-chloro-2-ethyl-3-methylpyridine are not extensively documented in publicly available literature, the principles of conformational analysis of substituted pyridines are well-established.

Vibrational and Rotational Spectroscopy for Bond-Specific Interactions and Tautomerism

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for probing the specific bonds within a molecule. Each type of bond (e.g., C-C, C-N, C-Cl) vibrates at a characteristic frequency. By analyzing the vibrational spectrum of this compound, one can identify the presence of these functional groups and gain information about their chemical environment. For instance, the frequency of the C-Cl stretching vibration can be influenced by the electronic effects of the ethyl and methyl substituents on the pyridine ring.

Rotational spectroscopy, typically performed in the gas phase, provides highly precise information about the moments of inertia of a molecule. From these data, very accurate molecular geometries, including bond lengths and angles, can be determined.

Tautomerism, the relocation of a proton, is a potential phenomenon in pyridine derivatives, although for this compound, the canonical aromatic form is expected to be overwhelmingly dominant. Spectroscopic techniques can be used to search for the presence of any minor tautomeric forms in equilibrium with the major structure.

X-ray Crystallographic Studies of this compound Co-crystals and Complexes

X-ray crystallography provides the most definitive and detailed three-dimensional structure of a molecule in the solid state. By irradiating a single crystal of a compound with X-rays and analyzing the diffraction pattern, the precise positions of all atoms in the crystal lattice can be determined.

Table 1: Crystallographic Data for a Related Quinoline (B57606) Derivative

| Parameter | Value |

|---|---|

| Compound | Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate |

| Formula | C₁₉H₁₆ClNO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

Data sourced from a study on a related quinoline derivative. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of organic molecules in solution. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum would show distinct signals for the ethyl and methyl protons, as well as the protons on the pyridine ring. The chemical shifts and coupling patterns of these signals are diagnostic of the molecule's structure. ipb.ptchemicalbook.comchemicalbook.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide further connectivity information, allowing for the unambiguous assignment of all proton and carbon signals. These advanced techniques are crucial for confirming the substitution pattern on the pyridine ring. ipb.pt

In situ NMR can be used to monitor chemical reactions in real-time. By acquiring NMR spectra at various time points during a reaction involving this compound, one can identify intermediates, track the consumption of reactants, and observe the formation of products, providing valuable mechanistic insights.

High-Resolution Mass Spectrometric Fragmentography for Tracing Derivatization Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with very high accuracy. mdpi.comcsic.es By measuring the mass-to-charge ratio (m/z) of the molecular ion, the molecular formula can be confirmed. amerigoscientific.comsigmaaldrich.com

Furthermore, the fragmentation pattern of the molecule under electron impact or other ionization methods provides valuable structural information. The way in which this compound breaks apart in the mass spectrometer can reveal the connectivity of its atoms. For instance, the loss of a chlorine atom, an ethyl radical, or a methyl radical would result in characteristic fragment ions. sciencepublishinggroup.comresearchgate.net

By analyzing the mass spectra of derivatives of this compound, it is possible to trace the pathways of chemical reactions. Changes in the mass and fragmentation patterns between the starting material and the product can confirm the addition or modification of functional groups.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate |

| 2-Chloro-6-methylpyridine |

| 6-chloro-2-methylpyridine-3-carboxylic acid |

| 6-Chloro-3-fluoro-2-methylpyridine |

| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine |

Computational and Theoretical Studies of 6 Chloro 2 Ethyl 3 Methylpyridine

Electronic Structure and Reactivity Descriptors from Quantum Chemical Calculations

Information regarding the frontier molecular orbitals (HOMO-LUMO), Fukui functions, and electrostatic potential for 6-Chloro-2-ethyl-3-methylpyridine is not available. Such data would be invaluable for predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.

Quantum Chemical Calculations of Energetic Profiles

Reaction Pathway Modeling and Transition State Analysis

No published studies were found that model the reaction pathways or analyze the transition states for reactions involving this compound. This information would be critical for understanding its synthesis and degradation mechanisms.

Conformational Stability and Interconversion Barriers

The conformational landscape of this compound, including the relative stabilities of different conformers and the energy barriers for their interconversion, has not been computationally explored in available research.

Molecular Dynamics Simulations to Explore Solvation Effects and Intermolecular Interactions

There is a lack of molecular dynamics simulation data for this compound. These simulations would be essential for understanding how the solvent environment and intermolecular forces influence its behavior and properties.

Computational Design and Prediction of Novel this compound Analogues with Tuned Reactivity

While computational design is a common practice in the study of pyridine (B92270) derivatives for tuning properties, specific research on designing novel analogues of this compound with modified reactivity is not documented.

Spectroscopic Property Prediction from First Principles

First-principles predictions of spectroscopic properties such as NMR, IR, and UV-Vis spectra for this compound are not present in the surveyed literature. These theoretical spectra would be highly beneficial for the experimental characterization of the compound.

Derivatization and Synthetic Utility of 6 Chloro 2 Ethyl 3 Methylpyridine As a Building Block

Synthesis of Novel Heterocyclic Scaffolds Utilizing 6-Chloro-2-ethyl-3-methylpyridine as a Precursor

The construction of novel heterocyclic scaffolds is a major focus of synthetic chemistry, aimed at accessing new chemical space and identifying molecules with unique properties.

The synthesis of polycyclic and fused-ring systems containing a pyridine (B92270) motif is of great importance in medicinal chemistry and materials science. While the general utility of chloropyridines in such syntheses is well-established, specific examples detailing the use of this compound are not extensively documented in publicly available literature. In principle, this compound could serve as a precursor for the synthesis of fused systems such as pyrido[1,2-a]pyridines or other related heterocycles through intramolecular cyclization reactions following the substitution of the chloro group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to introduce functionalities that subsequently participate in cyclization to form fused rings. libretexts.org

A general strategy for the synthesis of fused heterocycles involves the initial substitution of the chlorine atom with a suitable nucleophile, followed by further transformations. For instance, reaction with an aminothiol (B82208) could pave the way for the synthesis of thiazolopyridine derivatives. However, specific research dedicated to this compound in this context is not readily found. The synthesis of various fused heterocycles, such as thiopyran-fused systems, often utilizes different substituted pyridine precursors. rsc.org

Table 1: Potential Reactions for the Synthesis of Fused-Ring Systems from this compound

| Reaction Type | Potential Product | Reagents and Conditions |

|---|---|---|

| Intramolecular Cyclization | Pyrido-fused heterocycles | Introduction of a side chain with a nucleophilic group, followed by base or acid-catalyzed cyclization. |

| Palladium-catalyzed Annulation | Fused aromatic systems | Cross-coupling with a difunctional reagent, followed by an intramolecular cyclization step. |

Macrocycles are of significant interest due to their unique conformational properties and their ability to bind to biological targets with high affinity and selectivity. The incorporation of a substituted pyridine ring into a macrocyclic framework can impart desirable physicochemical properties.

There is a lack of specific reports on the use of this compound in the synthesis of macrocyclic architectures. Hypothetically, this compound could be utilized as a rigid building block in macrocyclization reactions. The chloro- and methyl- functionalities could serve as handles for connecting to other molecular fragments to form a large ring. For example, a di-nucleophile could potentially displace the chlorine atom and react with a functionalized version of the ethyl or methyl group in an intermolecular fashion, leading to a macrocyclic structure.

Development of Precursors for Functional Materials and Advanced Chemical Systems

Heterocyclic compounds form the basis of many functional materials, including organic light-emitting diodes (OLEDs), sensors, and catalysts. The electronic properties of the pyridine ring, which can be tuned by substitution, make it an attractive component for such materials.

While the potential exists, there is no specific research detailing the application of this compound as a precursor for functional materials. Its derivatives could, in principle, be explored for applications in materials science. For example, coupling reactions could be used to synthesize conjugated oligomers or polymers containing the 2-ethyl-3-methylpyridine (B3061148) unit, which might exhibit interesting photophysical properties. The synthesis of 6-chloro-2-diethylaminoethyl-3(2H)-pyridazinone has been reported, and its electronic properties studied, suggesting the potential of related heterocyclic systems in materials science. researchgate.net

Role in the Total Synthesis of Complex Organic Molecules

The total synthesis of complex natural products and other organic molecules often relies on the use of readily available and functionalized building blocks. Chloropyridines can serve as important intermediates in such synthetic endeavors.

A comprehensive search of the scientific literature did not reveal any instances where this compound has been utilized as a key building block in the total synthesis of a complex organic molecule. The utility of other substituted pyridines in total synthesis is well-documented, but this specific compound has not been featured in such a role in published research.

Design and Synthesis of Chemically Diverse Analogues for Structure-Reactivity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in the fields of medicinal chemistry and agrochemistry for the optimization of lead compounds. The synthesis of a library of analogues of a core scaffold allows for the systematic investigation of the effect of structural modifications on biological activity.

Although the synthesis of analogues of various pyridine-containing compounds for SAR studies is a common practice, there is no specific literature available that focuses on the design and synthesis of a diverse range of analogues derived from this compound for SAR purposes. The synthesis and SAR of analogues of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine have been explored as potent antagonists for the metabotropic glutamate (B1630785) receptor subtype 5, highlighting the general approach of modifying pyridine-based scaffolds to improve biological activity. ebi.ac.uk Similar strategies could theoretically be applied to this compound to explore its potential in various biological contexts.

Table 2: Hypothetical Analogue Synthesis for SAR Studies

| Position of Modification | Type of Analogue | Synthetic Strategy |

|---|---|---|

| 6-position | Amines, ethers, thioethers | Nucleophilic aromatic substitution of the chloro group. |

| 6-position | Aryl or heteroaryl groups | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). libretexts.org |

| 2-ethyl group | Varied alkyl or functionalized chains | Modification of the ethyl group via oxidation, halogenation, etc. |

Future Research Directions and Emerging Trends in 6 Chloro 2 Ethyl 3 Methylpyridine Chemistry

Exploration of Unconventional Reactivity Pathways and Activation Strategies

The functionalization of pyridine (B92270) rings is a cornerstone of organic synthesis. nih.gov However, the inherent electronic properties of the pyridine nucleus—specifically the electron-deficient nature and the coordinating ability of the nitrogen atom—can render traditional synthetic transformations challenging. beilstein-journals.orgrsc.org Future research concerning 6-Chloro-2-ethyl-3-methylpyridine will likely move beyond classical substitution reactions to explore more innovative and efficient methods for molecular modification.

Key areas of exploration include:

Direct C–H Functionalization: A major thrust in modern synthetic chemistry is the direct conversion of carbon-hydrogen (C–H) bonds into new chemical bonds, which enhances atom economy and reduces synthetic steps. beilstein-journals.orgrsc.org For a molecule like this compound, this involves the selective activation of the C-H bonds at positions 4 or 5, or even the C-H bonds of the ethyl and methyl substituents. Research is increasingly focused on transition-metal-catalyzed methods that can achieve regioselectivity that is complementary to classical approaches. beilstein-journals.orgthieme-connect.com For instance, strategies utilizing boryl pincer complexes have shown promise in directing C-H activation at specific positions on the pyridine ring. acs.org

Radical-Mediated Reactions: Photochemical methods that generate pyridinyl radicals are emerging as a powerful tool for pyridine functionalization. acs.org These strategies can offer unique reactivity and positional selectivity that differ from traditional ionic pathways like the Minisci reaction. acs.org Applying this to this compound could unlock novel pathways for alkylation or arylation.

Skeletal Editing and Ring Transformation: A truly unconventional approach involves the targeted replacement of atoms within the pyridine scaffold itself. Recent studies have demonstrated a "nitrogen-to-carbon skeletal editing" process, transforming a pyridine ring into a functionalized benzene (B151609) ring. rsc.org Such a strategy could convert this compound into a highly substituted benzene derivative, dramatically increasing its structural diversity and potential applications.

Deconstructive Functionalization: Research into controlled dechlorination processes, potentially involving an initial N-oxidation step, could provide a route to selectively replace the chlorine atom while functionalizing other parts of the molecule. nih.gov This contrasts with simple nucleophilic substitution and represents a more nuanced activation strategy.

Development of Advanced Catalytic Systems for Efficient Transformations

The chlorine atom at the C6 position of this compound makes it an ideal substrate for a wide array of catalytic cross-coupling reactions. Future progress will hinge on the development of more robust, efficient, and versatile catalytic systems that can operate under milder conditions and tolerate a wider range of functional groups.

Emerging trends in this area include:

Novel Transition Metal Catalysis: While palladium catalysts are well-established, there is a growing interest in catalysts based on more earth-abundant metals like nickel, copper, and cobalt for cross-coupling reactions of chloropyridines. oup.comwisc.edunih.gov These systems can offer different reactivity profiles and may be more cost-effective for large-scale synthesis. Nickel-catalyzed asymmetric reductive cross-coupling, for example, allows for the formation of chiral centers from simple organohalide precursors. acs.org

Photoredox and Electrocatalysis: Light- and electricity-driven catalytic cycles are gaining prominence as sustainable alternatives to thermally driven reactions. Electrocatalytic methods using a sacrificial iron anode and a nickel catalyst have been successfully used for the cross-coupling of 4-amino-6-chloropyrimidines, a related heterocyclic system. nih.gov Similar strategies could be adapted for this compound to enable efficient C-C bond formation under mild conditions.

Nanocatalysis: The use of nanocatalysts is a growing field in green chemistry, offering advantages such as high catalytic activity, simple work-up procedures, and the potential for catalyst recycling. researchgate.net Developing nanocatalyst systems, for instance based on titanium dioxide, could lead to cleaner and more efficient synthetic routes for derivatives of this compound. researchgate.net

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Nickel/Bathophenanthroline | Cross-Electrophile Coupling | Couples 2-chloropyridines with alkyl bromides. | wisc.edu |

| Cobalt(II) acetylacetonate | Cross-Coupling | Couples 2-chloropyridine (B119429) with Grignard reagents. | oup.com |

| Copper Bromide | Reductive Cross-Coupling | Ligand-free coupling of aryl iodides with chlorosilanes. | nih.gov |

| Nickel(II)/Bipyridine (Electrochemical) | Reductive Cross-Coupling | Mild conditions using a sacrificial iron anode. | nih.gov |

| Titanium Dioxide (Nano-TiO2) | Pyridine Synthesis | Green chemistry approach with high yields and recyclability. | researchgate.net |

Integration with Flow Chemistry and Automated Synthetic Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis is revolutionizing the way chemical research and manufacturing are conducted. These technologies offer enhanced control over reaction parameters, improved safety, and the ability to rapidly screen conditions and synthesize compound libraries.

Future applications for this compound in this domain include:

Continuous Flow Synthesis: Performing reactions in continuous flow microreactors allows for precise control over temperature, pressure, and reaction time, often leading to higher yields and purity. organic-chemistry.org This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. The synthesis of pyridine N-oxides, a common transformation, has been shown to be safer and more efficient in a packed-bed microreactor. organic-chemistry.org

Automated Reaction Optimization: Automated platforms can systematically vary multiple reaction parameters (e.g., temperature, concentration, catalyst loading) to quickly identify the optimal conditions for a given transformation. nih.govresearchgate.net Such systems, often coupled with machine learning algorithms, can accelerate the development of synthetic routes for derivatives of this compound.

High-Throughput Library Synthesis: The structural backbone of this compound can serve as a starting point for generating large libraries of related compounds for drug discovery or materials science applications. nih.govwhiterose.ac.uk Automated platforms can perform parallel synthesis in microtiter plates or via sequential flow chemistry, enabling the rapid creation and screening of hundreds or thousands of derivatives. nih.govrsc.orgchemspeed.com For example, automated flow systems have been developed for the synthesis of complex pyridine-containing scaffolds like spirocyclic tetrahydronaphthyridines. nih.gov

Real-time Spectroscopic Monitoring of Reactions Involving this compound

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The use of in-situ spectroscopic techniques allows chemists to monitor reactions as they happen, providing valuable data that is often missed with traditional offline analysis.

Key trends in this area are:

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring reaction progress directly in the NMR tube or in a flow cell. iastate.edunih.gov It allows for the identification of reactants, products, and transient intermediates, providing detailed kinetic and mechanistic insights. iastate.edu For reactions involving this compound, real-time ¹H or ¹³C NMR could be used to optimize reaction times and identify the formation of byproducts. Low-temperature NMR studies, in particular, can help characterize highly reactive intermediates. acs.orgacs.org

Integration with Automated Systems: The combination of real-time monitoring with automated synthesis platforms creates a powerful feedback loop. An autonomous self-optimizing flow machine, for instance, can use in-line NMR data to adjust reaction conditions on the fly to maximize yield or minimize impurities. researchgate.net This approach has been successfully used for the synthesis of pyridine-oxazoline (PyOX) ligands. researchgate.netrsc.org

| Technique | Application | Key Advantages | Reference |

|---|---|---|---|

| Flow NMR Spectroscopy | Reaction kinetics and mechanism studies | Non-invasive, quantitative, provides structural information on intermediates. | iastate.edu |

| Low-Temperature NMR | Characterization of reactive intermediates | Allows observation of species that are unstable at room temperature. | acs.orgacs.org |

| In-line Benchtop NMR | Integration with automated flow platforms | Enables real-time process control and autonomous optimization. | researchgate.net |

| Solid-State NMR | Studying surface interactions | Characterizes the interaction of molecules like pyridine with solid catalysts. | nih.gov |

Machine Learning and Artificial Intelligence Applications in Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to dramatically accelerate the pace of chemical discovery. nih.govproquest.com By learning from vast datasets of chemical reactions, these tools can predict reaction outcomes, suggest optimal synthetic routes, and even propose novel molecular structures with desired properties.

For this compound and its derivatives, AI and ML could be applied to:

Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization, can efficiently search through a large parameter space to find the best conditions for a reaction with far fewer experiments than traditional methods. nih.govresearchgate.net This has been demonstrated for the synthesis of pyridinium (B92312) salts, where algorithms simultaneously optimized for both yield and production rate. nih.govresearchgate.net

Predicting Reactivity and Site-Selectivity: Models can be trained to predict the most likely site of reaction on a complex molecule like this compound under various conditions. This is particularly valuable for C-H functionalization reactions where multiple reactive sites exist. acs.org

Retrosynthesis and Novel Route Discovery: AI tools can propose synthetic pathways for target molecules derived from this compound. By enriching training datasets with diverse and even rare reaction types, the predictive power of these models can be significantly enhanced to uncover non-obvious and more efficient synthetic strategies. cas.org

De Novo Drug Design: Generative models can design new molecules based on the this compound scaffold, optimized in-silico for specific biological activities or pharmaceutical properties. proquest.comresearchgate.net

While these advanced computational methods hold immense promise, their success is critically dependent on the availability of large, high-quality datasets. acs.org A current challenge in the field is that ML models can sometimes capture biases present in the literature rather than fundamental chemical principles. acs.org Future work will focus on developing more robust models and curating more comprehensive and diverse reaction databases.

Q & A

Q. What spectroscopic methods are recommended for characterizing 6-Chloro-2-ethyl-3-methylpyridine, and how do they address structural ambiguities?

Methodological Answer: Fourier-transform infrared (FTIR) and Raman spectroscopy are critical for identifying functional groups and molecular geometry. Pair these with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G** basis sets) to correlate experimental vibrational peaks with computed spectra. For example, the C-Cl stretch near 650 cm⁻¹ and methyl C-H bending modes (~1380 cm⁻¹) can confirm substituent positions. Discrepancies in ring deformation modes (300–500 cm⁻¹) may require conformational analysis via potential energy surface scans .

Q. What chromatographic conditions effectively separate this compound from its synthetic byproducts?

Methodological Answer: Use reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile/10 mM ammonium acetate (65:35 v/v) at 1.0 mL/min. Detect at 254 nm, yielding a retention time of ~7.3 min. Validate purity via spiking experiments and LC-MS (ESI+ mode) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 170.1) .

Q. How can researchers optimize crystallization for X-ray diffraction studies of this compound?

Methodological Answer: Employ slow evaporation from a dichloromethane/hexane (1:3) mixture at 4°C. For twinned crystals, use the SHELXT program for initial structure solution and SHELXL with TWIN commands (e.g., BASF parameter refinement). Resolution < 0.8 Å ensures accurate displacement parameter modeling. Validate hydrogen positions via difference Fourier maps .

Advanced Research Questions

Q. How should discrepancies between theoretical and experimental NMR chemical shifts be resolved for this compound derivatives?

Methodological Answer: Apply solvent effect models (e.g., Polarizable Continuum Model) in DFT calculations (ωB97X-D/cc-pVTZ) to improve shift predictions. Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals. For dynamic effects, perform molecular dynamics (MD) simulations in explicit solvent (e.g., DMSO) and average shifts over 10 ns trajectories. For example, methyl proton shifts deviating >0.3 ppm may indicate conformational flexibility .

Q. What computational models best predict the regioselectivity of electrophilic substitution in this compound derivatives?

Methodological Answer: Combine Fukui function analysis (dual descriptor, DFT/B3LYP/6-31G*) with molecular electrostatic potential (MEP) maps to identify nucleophilic sites. For example, the 4-position may show higher reactivity due to MEP minima (-45 kcal/mol). Validate predictions via competitive bromination experiments and kinetic isotope effect studies using deuterated analogs .

Q. How can researchers resolve contradictory bioactivity data across cell lines for this compound analogs?

Methodological Answer: Standardize assays using ATP-normalized cell viability (CellTiter-Glo) and transcriptomic profiling (RNA-seq) to identify off-target pathways. Apply comparative molecular field analysis (CoMFA) to map steric/electronic contributions to activity cliffs. For instance, a 0.5 Å increase in substituent bulk may explain 10-fold potency drops in HeLa vs. HEK293 cells .

Q. What multiparameter optimization strategy balances electronic and steric effects in catalyst design using this compound scaffolds?

Methodological Answer: Conduct Hammett σ/pKa correlations (10 substituent variations) to quantify electronic effects. Train machine learning models (Random Forest) on Taft steric parameters (Es) and frontier orbital energies (ωB97X-D/def2-TZVP). Optimize logP (<3) and polar surface area (<90 Ų) for bioavailability. Validate with turnover frequency (TOF) measurements in cross-coupling reactions .

Methodological Tables

Q. Table 1. Key Vibrational Modes for Structural Confirmation

| Mode | Experimental (cm⁻¹) | Computed (cm⁻¹) | Assignment |

|---|---|---|---|

| C-Cl Stretch | 645–660 | 630–655 | Axial Cl vibration |

| Ring Deformation | 480–510 | 465–495 | Pyridine ring bending |

| CH₃ Bend | 1375–1390 | 1360–1385 | Methyl symmetric bending |

Q. Table 2. HPLC Parameters for Byproduct Separation

| Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) |

|---|---|---|---|---|

| C18 (5 µm) | ACN/10 mM NH₄OAc (65:35) | 1.0 mL/min | 254 nm | 7.3 ± 0.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.